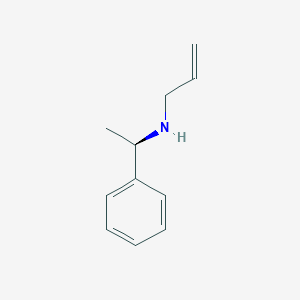

(R)-(+)-N-烯丙基-α-甲基苯甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Characterization of (R)-(+)-α-methylbenzylmethacryloylamine

The synthesis of (R)-(+)-α-methylbenzylmethacryloylamine was achieved through a condensation reaction between methacryloyl chloride and (R)-(+)-α-methylbenzylamine. This process was designed to create a monomer that could potentially mimic the characteristics of nonlinear optical (NLO) materials and exhibit chiral polymer catalyst properties. The molecular structure and the formation of the corresponding polymer were confirmed using NMR and IR spectroscopy, indicating successful synthesis and characterization of the monomer .

Interactions and Phase Behavior of (R) and (S) N-Acetyl-α-Methylbenzylamine

The study of the interactions between the enantiomers (R) and (S) N-acetyl-α-methylbenzylamine was conducted using differential scanning calorimetry and X-ray diffraction. The research revealed that these enantiomers form an eutectic mixture, which is a conglomerate without partial solid solution, up to 337 K. At this temperature, an eutectoid equilibrium is observed, transitioning from conglomerate to racemate. The research also delved into the complex thermal phenomena above 340 K. The crystal structures of the enantiomer and the metastable racemate were solved, showing that the enantiomer structure has isotactic chains of H-bonded molecules (CHBMs), while the racemate has syndiotactic CHBMs. Energy calculations indicated that the enantiomer's molecular conformation is more stable than that of the racemate by 9.4 kJ/mol, suggesting that the molecular conformation plays a significant role in the stability of these compounds .

科学研究应用

催化不对称烯丙基烷基化

一项应用涉及使用手性 3,4-二氮杂磷杂环,由邻苯二甲酰氯、PhPH2 和 2-羧基苯甲醛的叠氮化物合成。这些化合物在拆分并与包括 α-甲基苯甲胺在内的各种胺偶联后,在 Pd 催化的烷基化反应中表现出高对映选择性,证明了它们在不对称合成中的效用 (Clark & Landis, 2003)。

对映纯环状氨基酸衍生物的合成

另一个应用见于通过顺序非对映选择性 Petasis 反应/闭环复分解过程合成对映纯环状氨基酸酯,其中烯丙基硼酸和 (S)-α-甲基苯甲胺用于形成烯丙基甘氨酸衍生物。该方法能够制备对映异构体纯的环状 α-氨基酸衍生物 (Morozova, Beletskaya, & Titanyuk, 2017)。

对映纯化合物的同步合成

合成化学中的一项显着成就是使用与 ω-转氨酶、醇脱氢酶和葡萄糖脱氢酶偶联反应,从外消旋 α-甲基苯甲胺中同时合成 (R)-1-苯乙醇和 (R)-α-甲基苯甲胺。该方法展示了一种从单一起始原料获得两种产物的高对映体过量 (ee) 的新方法 (Yun 等,2003)。

化学酶促途径的开发

此外,开发针对特定目标分子的化学酶促途径,如 (R)-烯丙基-(3-氨基-2-(2-甲基苄基)丙基)氨基甲酸酯,突出了化学和酶促步骤在合成复杂分子中的整合。这种方法强调了 (R)-(+)-N-烯丙基-α-甲基苯甲胺在促进大规模合成生物相关化合物的用途 (Lindhagen 等,2016)。

生物碱的不对称合成

此外,该化合物已用于通过锂酰胺共轭加成不对称合成景天生物碱,展示了其在构建复杂天然产物骨架中的作用。该方法允许创建非对映异构体纯的氮杂环,进一步证明了该化合物在天然产物和药物合成中的用途 (Davies 等,2009)。

属性

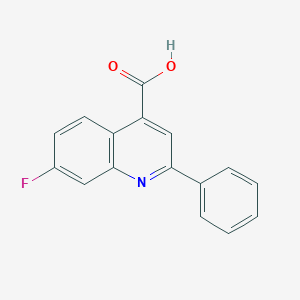

IUPAC Name |

N-[(1R)-1-phenylethyl]prop-2-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8,10,12H,1,9H2,2H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNXWCWCESEPFK-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-N-allyl-alpha-methylbenzylamine | |

CAS RN |

126275-19-2 |

Source

|

| Record name | (R)-(+)-N-allyl-α-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B142332.png)

![[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B142361.png)